molecular formula C8H9ClO4S B13941257 4-Methoxyphenyl chloromethanesulfonate CAS No. 61980-89-0

4-Methoxyphenyl chloromethanesulfonate

Cat. No.: B13941257
CAS No.: 61980-89-0
M. Wt: 236.67 g/mol
InChI Key: YICLAZKHCJZBOZ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl chloromethanesulfonate is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a chloromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl chloromethanesulfonate typically involves the reaction of 4-methoxyphenol with chloromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl chloromethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50-100°C).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of cyclohexane derivatives or partially reduced aromatic compounds.

Scientific Research Applications

4-Methoxyphenyl chloromethanesulfonate has been utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenyl chloromethanesulfonate
  • 4-Methoxyphenyl methanesulfonate
  • 4-Bromophenyl sulfonylmethanol

Uniqueness

4-Methoxyphenyl chloromethanesulfonate stands out due to its unique combination of a methoxy group and a chloromethanesulfonate group. This combination imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry. Its ability to inhibit methanogenesis and dechlorination also sets it apart from similar compounds, highlighting its potential in environmental and industrial applications .

Properties

CAS No.

61980-89-0

Molecular Formula

C8H9ClO4S

Molecular Weight

236.67 g/mol

IUPAC Name

(4-methoxyphenyl) chloromethanesulfonate

InChI

InChI=1S/C8H9ClO4S/c1-12-7-2-4-8(5-3-7)13-14(10,11)6-9/h2-5H,6H2,1H3

InChI Key

YICLAZKHCJZBOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)CCl

Origin of Product

United States

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